N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a heterocyclic compound that combines the structural features of both quinoxaline and thiazole moieties. Quinoxaline derivatives are known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The incorporation of a thiazole ring further enhances the compound’s potential for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . This intermediate is then reacted with a thiazole derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry principles are often employed, such as using eco-friendly solvents and catalysts . Continuous flow reactors and other advanced technologies may also be utilized to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have distinct biological activities.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted quinoxaline compounds with enhanced or modified biological activities .
Scientific Research Applications
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Atinoleutin: Another quinoxaline derivative with antiviral activity.
Uniqueness
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide stands out due to its combined quinoxaline and thiazole moieties, which confer unique pharmacological properties. The presence of the thiazole ring enhances its biological activity and broadens its range of applications compared to other quinoxaline derivatives .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c17-11(16-12-15-5-6-18-12)8-1-2-9-10(7-8)14-4-3-13-9/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTOUDJRQSWCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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